molecular formula C13H12BrN3O3 B14951022 ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate

ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate

Cat. No.: B14951022
M. Wt: 338.16 g/mol
InChI Key: CQLCBLHFCIJLJS-UHFFFAOYSA-N
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Description

ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound that features a brominated aniline group attached to an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an imidazole ring and a brominated aniline group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the brominated aniline group. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The brominated aniline group can interact with proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(4-CHLOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
  • ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
  • ETHYL 4-[(4-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methoxy analogs .

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18)

InChI Key

CQLCBLHFCIJLJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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